molecular formula C4H6N4O2S B13799630 3-(Vinylsulfamido)-1,2,4-triazole

3-(Vinylsulfamido)-1,2,4-triazole

Cat. No.: B13799630
M. Wt: 174.18 g/mol
InChI Key: ZINWWRXEDWNFSU-UHFFFAOYSA-N
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Description

3-(Vinylsulfamido)-1,2,4-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a vinylsulfamido group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Vinylsulfamido)-1,2,4-triazole typically involves the reaction of 1,2,4-triazole with a vinylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the vinylsulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Vinylsulfamido)-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The vinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the vinyl group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

3-(Vinylsulfamido)-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Investigated for its potential use in drug development, particularly for antifungal and anticancer therapies.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Vinylsulfamido)-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The vinylsulfamido group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The triazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(Vinylsulfamido)-1,2,3-triazole: Similar structure but with a different triazole ring.

    3-(Vinylsulfamido)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.

    3-(Vinylsulfamido)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of a triazole ring.

Uniqueness

3-(Vinylsulfamido)-1,2,4-triazole is unique due to its specific combination of a vinylsulfamido group and a 1,2,4

Properties

Molecular Formula

C4H6N4O2S

Molecular Weight

174.18 g/mol

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)ethenesulfonamide

InChI

InChI=1S/C4H6N4O2S/c1-2-11(9,10)8-4-5-3-6-7-4/h2-3H,1H2,(H2,5,6,7,8)

InChI Key

ZINWWRXEDWNFSU-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)NC1=NC=NN1

Origin of Product

United States

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